Regioisomeric Carboxamide Positioning: C-5 vs. C-3 Isoxazole Linkage as a Determinant of Predicted Pharmacophore Geometry
CAS 946257-22-3 carries the carboxamide linker at isoxazole C-5, distinguishing it from the more widely catalogued isoxazole-3-carboxamide subclass. The C-5 attachment positions the amide carbonyl and NH vectors in a spatial orientation that is geometrically non-superimposable with C-3 regioisomers such as PubChem CID 17011864 (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide) [1]. This positional difference alters the hydrogen-bond donor/acceptor topology presented to cognate biological targets. Within the broader isoxazole-carboxamide patent literature, the C-5 carboxamide subclass is specifically claimed for TRPV1 modulation, whereas C-3 carboxamide analogs are predominantly associated with distinct target profiles (e.g., HSP90 inhibition) [2]. No published head-to-head pharmacological comparison between the C-5 and C-3 regioisomers of phenyldiazenyl-isoxazole-carboxamides exists; the differentiation asserted here is based on established class-level regioisomeric SAR from the patent record [2].
| Evidence Dimension | Regioisomeric carboxamide connectivity (C-5 vs. C-3) and associated target-class annotation |
|---|---|
| Target Compound Data | Carboxamide at isoxazole C-5; predicted TRPV1-modulator pharmacophore geometry |
| Comparator Or Baseline | PubChem CID 17011864 (carboxamide at isoxazole C-3); predicted HSP90-inhibitor pharmacophore geometry |
| Quantified Difference | No direct quantitative comparison available; positional isomerism is categorical (non-interchangeable connectivity). The C-5 carboxamide subclass is specifically claimed in patent US 2010/0029653 A1 for TRPV1-mediated disorders. |
| Conditions | Structural connectivity analysis; patent-based target-class annotation; no direct in vitro comparison published for this regioisomer pair. |
Why This Matters
For a procurement decision, sourcing the C-5 regioisomer (946257-22-3) versus a C-3 regioisomer determines which biological target space is interrogated, making regioisomeric identity a binary selection criterion rather than a tunable parameter.
- [1] PubChem. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide. PubChem CID 17011864. View Source
- [2] Palin R, Ratcliffe PD. Isoxazole-5-carboxamide derivatives for TRPV1-mediated disorders. US Patent Application Publication US 2010/0029653 A1. Filed priority July 10, 2007. Published February 2, 2010. View Source
